molecular formula C6H5F3N2S B1459696 3-(Trifluoromethylthio)pyridin-2-amine CAS No. 1204234-81-0

3-(Trifluoromethylthio)pyridin-2-amine

Cat. No.: B1459696
CAS No.: 1204234-81-0
M. Wt: 194.18 g/mol
InChI Key: HGWRAVLHAIJDSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-(Trifluoromethylthio)pyridin-2-amine often employs a vapor-phase reactor, which includes a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with a trifluoromethyl group.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethylthio)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    3-(Trifluoromethyl)pyridine: Lacks the thio group, resulting in different chemical properties.

    2-(Trifluoromethylthio)pyridine: The trifluoromethylthio group is attached to a different position on the pyridine ring.

    4-(Trifluoromethylthio)pyridine: Similar structure but with the trifluoromethylthio group at the 4-position.

Uniqueness: 3-(Trifluoromethylthio)pyridin-2-amine is unique due to the specific positioning of the trifluoromethylthio group on the pyridine ring, which influences its reactivity and biological activity. This positioning allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRAVLHAIJDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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